molecular formula C13H16N2O2 B2688087 N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide CAS No. 2411277-07-9

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide

Katalognummer B2688087
CAS-Nummer: 2411277-07-9
Molekulargewicht: 232.283
InChI-Schlüssel: RRSCATQFNYCYGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. HET0016 has been shown to have potential therapeutic applications in the treatment of hypertension, cancer, and ischemic injury.

Wirkmechanismus

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and renal function. By inhibiting the synthesis of 20-HETE, this compound reduces vasoconstriction and improves renal function, leading to a reduction in blood pressure. In addition, this compound has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and promoting apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing blood pressure, improving renal function, inhibiting tumor growth and metastasis, and promoting neuroprotection. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide in lab experiments is its selectivity for 20-HETE synthase, which allows for precise targeting of this enzyme. However, one limitation is that this compound is not a clinically approved drug and has not been extensively tested in humans, which may limit its potential therapeutic applications.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which may have greater therapeutic potential. Another area of interest is the investigation of the role of 20-HETE in various disease states, including hypertension, cancer, and ischemic injury. Finally, the potential use of this compound as a therapeutic agent in humans warrants further investigation.

Synthesemethoden

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide can be synthesized using a multistep process involving the reaction of pyridine-2-carboxaldehyde with 2-bromoethylamine hydrobromide, followed by reaction with 2-butyne-1,4-diol and subsequent deprotection of the resulting intermediate. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide has been extensively studied in various scientific fields, including cardiovascular research, cancer research, and neuroscience. In cardiovascular research, this compound has been shown to reduce blood pressure and improve renal function in animal models of hypertension. In cancer research, this compound has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast, lung, and prostate cancer. In neuroscience research, this compound has been shown to have neuroprotective effects in animal models of ischemic injury.

Eigenschaften

IUPAC Name

N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-5-13(17)14-8-11-6-7-12(10(3)16)9(2)15-11/h6-7,10,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCATQFNYCYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC(=C(C=C1)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.